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Compound of Interest

Compound Name: Nevanimibe

Cat. No.: B238670

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosing and administration of
ATR-101 (nevanimibe), a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase
1 (ACAT1), in research settings. The information is compiled from preclinical and clinical
studies in adrenocortical carcinoma (ACC), Cushing's syndrome, and congenital adrenal
hyperplasia (CAH).

Preclinical Dosing and Administration

Preclinical studies in animal models have been crucial in establishing the safety profile and
therapeutic potential of ATR-101.

In Vivo Studies in Mice

In a study investigating the effects of ATR-101 on ACC xenografts, H295R cells were implanted
in CB17-SCID mice.[1] ATR-101 was administered orally once the xenografts reached a mean
size of 100 mm3.[1][2]
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Parameter Value Reference

) CB17-SCID mice with H295R
Animal Model [1]

cell xenografts
Drug ATR-101 [1]
Dosage 1 mg/g/day [11[2]
Route of Administration Oral gavage [1]
_ 0.5% Carboxymethyl cellulose

Vehicle [1]

(CMC)-saline

Study Duration

Not specified

In Vivo Studies in Dogs

Studies in beagle dogs have been instrumental in evaluating the pharmacokinetics and

pharmacodynamics of ATR-101.

Parameter Value Reference
Animal Model Beagle dogs [3]
Drug ATR-101 [3]
3 mg/kg/day for 7 days,
Dosage followed by 30 mg/kg/day for 7 [3]
days
Route of Administration Oral gavage [3]
0.5%

Vehicle

hydroxypropylmethylcellulose

[3]

Dose Volume

5 mL/kg

[3]

In a separate study on dogs with naturally occurring Cushing's syndrome, a similar dose-

escalation strategy was employed.[4][5]
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) Dogs with naturally occurring
Animal Model _ [4][5]
Cushing's syndrome

Drug ATR-101 [4]15]

3 mg/kg once daily for 1 week,
Dosage followed by 30 mg/kg once [41[5]

daily for 1 or 3 weeks

Route of Administration Oral [4]

Clinical Dosing and Administration

ATR-101 has been evaluated in several clinical trials for various adrenal-related disorders.

Phase 1 Study in Advanced Adrenocortical Carcinoma

A first-in-human, Phase 1 study was conducted to determine the safety and tolerability of ATR-
101 in patients with advanced ACC.[6]

Parameter Value Reference
Study Phase Phase 1
o Advanced Adrenocortical
Indication ) [6]
Carcinoma

Adults (18+ years) who have

Patient Population failed or declined standard [6]
therapy
Route of Administration Oral [6]

Daily oral dosing (specific dose
Dosing Regimen levels not detailed in the [6]

provided search results)

Phase 2 Study in Cushing's Syndrome
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A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and
safety of ATR-101 in adults with endogenous Cushing's syndrome.[7][8][9][10]

Parameter Value Reference
Study Phase Phase 2 [71[10]
o Endogenous Cushing's
Indication [7181[°]
Syndrome
] ] Adults (18-80 years) with a
Patient Population ] ) ] [9][10]
confirmed diagnosis
Route of Administration Oral [7]

Escalating doses daily for 6

weeks (open-label), followed

Dosing Regimen by a 4-week randomized

withdrawal period (ATR-101 or

placebo)

[71(8]

Phase 2 Study in Congenital Adrenal Hyperplasia

A Phase 2, multicenter, single-blind, multiple-dose study was conducted to assess the safety

and efficacy of ATR-101 in patients with classic CAH.[11][12]
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Study Phase Phase 2 [12]

Classic Congenital Adrenal
Indication Hyperplasia (due to 21- [12]

hydroxylase deficiency)

] ] Adults (18-80 years) with a
Patient Population i ) [12]
documented diagnosis

Route of Administration Oral [12]

Ascending dose levels from
_ _ 125 mg twice daily up to 1000
Dosing Regimen ) ) [12]
mg twice daily. Each dose level

was administered for 28 days.

Experimental Protocols
In Vitro Cytotoxicity Assay in H295R Cells

This protocol is based on studies investigating the cytotoxic effects of ATR-101 in the human
adrenocortical carcinoma cell line H295R.[3]

Materials:

e H295R human ACC cell line

e DMEM/F12 (1:1) medium

e Nu Serum

e Insulin-Transferrin-Selenium-X
e ATR-101

e Cholesterol

e MTT or Crystal Violet staining solution
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Procedure:

e Cell Culture: Maintain H295R cells in DMEM/F12 (1:1) supplemented with 10% Nu Serum
and 1% Insulin-Transferrin-Selenium-X.[3]

o Cell Seeding: Seed cells in appropriate culture plates.

o Treatment: Treat cells with varying concentrations of ATR-101 (e.g., 3nM to 30uM) in the
presence or absence of exogenous cholesterol (e.g., 60 pg/mL).[3]

 Incubation: Incubate for a specified period (e.g., 24 hours).[3]

 Viability Assessment: Assess cell viability using a standard method such as MTT assay or
crystal violet staining.[3]

In Vivo Xenograft Study in Mice

This protocol outlines the general procedure for evaluating the in vivo efficacy of ATR-101 in a
mouse xenograft model of ACC.[1][2]

Materials:

CB17-SCID mice

H295R cells

ATR-101

Vehicle (e.g., 0.5% CMC-saline)

Calipers for tumor measurement
Procedure:
e Cell Implantation: Implant H295R cells subcutaneously into the flanks of CB17-SCID mice.

e Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions
with calipers.
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e Randomization: Once tumors reach a predetermined size (e.g., 100 mm3), randomize mice
into treatment and vehicle control groups.[1][2]

e Drug Administration: Administer ATR-101 (e.g., 1 mg/g/day) or vehicle orally via gavage.[1][2]

» Efficacy Evaluation: Continue to monitor tumor growth in both groups to assess the effect of
ATR-101.

Visualizations
ATR-101 Mechanism of Action

ATR-101 selectively inhibits ACAT1, an enzyme in the endoplasmic reticulum that esterifies
intracellular free cholesterol.[3][13] This inhibition leads to an accumulation of free cholesterol,
causing ER stress and the unfolded protein response.[3][13] Ultimately, this cascade results in
the induction of apoptosis in adrenocortical cells.[3][13]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for ATR-101 Dosing
and Administration in Research]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b238670#dosing-and-administration-of-atr-101-in-
research-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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